molecular formula C21H27NO3 B4023065 methyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate

methyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate

Cat. No. B4023065
M. Wt: 341.4 g/mol
InChI Key: GBJYUAGQFXTOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate, also known as Mecamylamine, is a synthetic compound that is used in scientific research. It is a non-selective antagonist of nicotinic acetylcholine receptors and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

Methyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate works by binding to nicotinic acetylcholine receptors and blocking their activation by acetylcholine. This results in a decrease in the activity of these receptors, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as to affect respiratory function. It has also been shown to have an effect on the central nervous system, including effects on mood and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using methyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the role of nicotinic acetylcholine receptors in various physiological processes. However, one limitation is that this compound is not selective for specific nicotinic acetylcholine receptor subtypes, which can make it difficult to determine the specific effects of individual receptor subtypes.

Future Directions

There are several future directions for research on methyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate. One area of interest is the role of nicotinic acetylcholine receptors in addiction and withdrawal. Another area of interest is the effects of this compound on specific receptor subtypes, which could lead to the development of more selective compounds. Additionally, the use of this compound in combination with other compounds could lead to the development of new treatments for various physiological conditions.

Scientific Research Applications

Methyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has been used in scientific research to study the role of nicotinic acetylcholine receptors in various physiological processes. It has been shown to have an effect on the cardiovascular system, the central nervous system, and the respiratory system. It has also been used to study the effects of nicotine addiction and withdrawal.

properties

IUPAC Name

methyl 2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-14-3-5-17(6-4-14)20-8-15-7-16(9-20)11-21(10-15,13-20)19(24)22-12-18(23)25-2/h3-6,15-16H,7-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJYUAGQFXTOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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